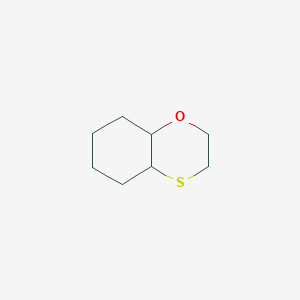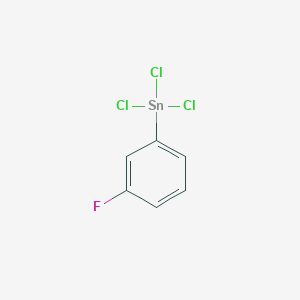
Trichloro(3-fluorophenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(3-fluorophenyl)stannane: is an organotin compound with the molecular formula C6H4Cl3FSn It is a derivative of stannane, where three chlorine atoms and one 3-fluorophenyl group are bonded to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(3-fluorophenyl)stannane can be synthesized through several methods, including the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Trichloro(3-fluorophenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Coupling Reactions: It participates in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, are used to deprotonate the reactants and drive the reaction forward.
Major Products: The major products of these reactions depend on the specific reactants used. For example, in a Stille coupling reaction, the product is typically a biaryl compound formed by the coupling of the 3-fluorophenyl group with another aromatic ring .
Scientific Research Applications
Chemistry: Trichloro(3-fluorophenyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is valuable in the synthesis of complex organic molecules and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable carbon-tin bonds makes it useful in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of trichloro(3-fluorophenyl)stannane in chemical reactions involves the formation of a tin-carbon bond, which can then participate in further reactions. In coupling reactions, the tin atom acts as a nucleophile, attacking the electrophilic carbon of an organic halide to form a new carbon-carbon bond . The palladium catalyst facilitates this process by coordinating to the reactants and lowering the activation energy of the reaction.
Comparison with Similar Compounds
Trichlorophenylstannane: Similar in structure but lacks the fluorine atom, which can affect its reactivity and properties.
Trichloromethylstannane: Contains a methyl group instead of a phenyl group, leading to different chemical behavior and applications.
Uniqueness: Trichloro(3-fluorophenyl)stannane is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. The fluorine atom is highly electronegative, which can affect the compound’s stability and its interactions with other molecules .
Properties
CAS No. |
62942-31-8 |
|---|---|
Molecular Formula |
C6H4Cl3FSn |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
trichloro-(3-fluorophenyl)stannane |
InChI |
InChI=1S/C6H4F.3ClH.Sn/c7-6-4-2-1-3-5-6;;;;/h1-2,4-5H;3*1H;/q;;;;+3/p-3 |
InChI Key |
BNPIHELJLMMHSE-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC(=C1)[Sn](Cl)(Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


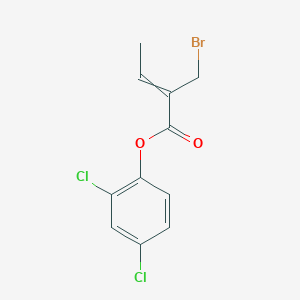
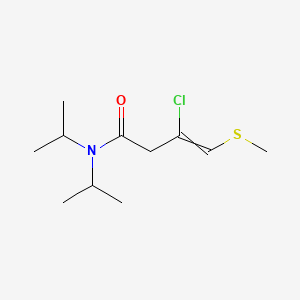
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
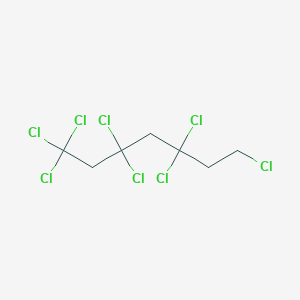

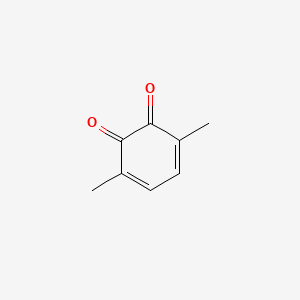
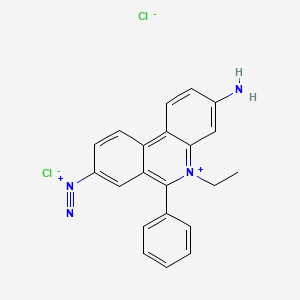

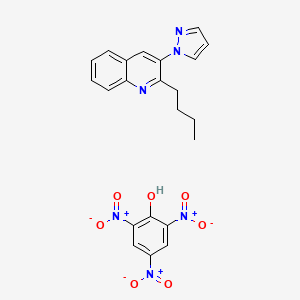
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)

